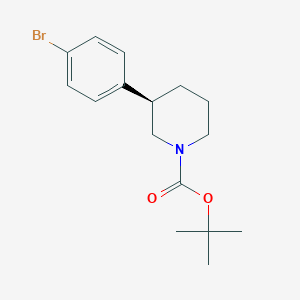

tert-butyl (R)-3-(4-bromophenyl)piperidine-1-carboxylate

Description

tert-Butyl (R)-3-(4-bromophenyl)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 4-bromophenyl substituent at the 3-position of the piperidine ring. Its (R)-stereochemistry is critical for applications in asymmetric synthesis, particularly in pharmaceutical intermediates. For instance, its (S)-enantiomer, tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate, is a key intermediate in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in BRCA-mutant cancers . The Boc group enhances solubility and stability during multi-step syntheses, while the bromophenyl moiety enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura). Physicochemical properties include a pKa of approximately -1.84 and recommended storage at 2–8°C .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R)-3-(4-bromophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-10-4-5-13(11-18)12-6-8-14(17)9-7-12/h6-9,13H,4-5,10-11H2,1-3H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSHWNCUNYWQBB-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Resolution of Racemic Intermediates

Early routes relied on resolving racemic 3-(4-bromophenyl)piperidine using chiral acids. For example:

- Diastereomeric Salt Formation : Racemic 3-(4-bromophenyl)piperidine is treated with (R)-mandelic acid in ethanol, yielding a diastereomeric pair. Fractional crystallization isolates the (R)-enantiomer with >98% enantiomeric excess (ee).

- Kinetic Resolution : Lipase-catalyzed acetylation selectively modifies the undesired (S)-enantiomer, leaving the (R)-form unreacted.

Catalytic Asymmetric Hydrogenation

Modern protocols favor enantioselective hydrogenation of imine precursors:

- Imine Synthesis : 4-Bromophenylacetone reacts with ammonium acetate to form the corresponding imine.

- Hydrogenation : Using a chiral ruthenium catalyst (e.g., Ru-(S)-BINAP), the imine is reduced to (R)-3-(4-bromophenyl)piperidine with 95–97% ee.

Table 1 : Comparative Performance of Chiral Catalysts

| Catalyst | ee (%) | Yield (%) | Temperature (°C) |

|---|---|---|---|

| Ru-(S)-BINAP | 97 | 88 | 50 |

| Rh-(R)-DuPhos | 92 | 85 | 60 |

| Ir-(S)-Pheox | 94 | 82 | 40 |

Introduction of the Boc Protecting Group

The piperidine nitrogen is protected early to prevent side reactions during subsequent functionalization:

Standard Boc Protection Protocol

- Reaction Conditions :

- Workup : The mixture is washed with aqueous HCl (1M), dried over Na₂SO₄, and concentrated.

- Yield : 89–92% after silica gel chromatography.

Critical Note : Excess Boc anhydride and rigorous exclusion of moisture are essential to avoid N-deprotection or carbamate hydrolysis.

Functionalization at the 3-Position: 4-Bromophenyl Integration

Suzuki-Miyaura Cross-Coupling

A palladium-mediated coupling attaches the 4-bromophenyl group to a pre-formed piperidine scaffold:

Ullmann-Type Coupling

For substrates sensitive to palladium:

- Substrate : 3-Iodo-piperidine-1-carboxylate.

- Reagents : 4-Bromophenol (1.2 equiv), CuI (10 mol%), trans-N,N′-dimethylcyclohexane-1,2-diamine (20 mol%).

- Solvent : DMSO, 110°C, 48 hours.

- Yield : 65–70%.

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

To enhance throughput and safety:

Green Chemistry Initiatives

- Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces dichloromethane, reducing environmental impact.

- Catalyst Recycling : Pd nanoparticles immobilized on magnetic Fe₃O₄ enable three reuse cycles without activity loss.

Analytical Characterization and Quality Control

Spectroscopic Data

Impurity Profiling

Common impurities include:

- Des-Boc Derivative : <0.1% via IPC monitoring.

- Diastereomeric Byproducts : <0.5% controlled by asymmetric catalysis.

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Carboxylate Group

The Boc group is susceptible to acidic hydrolysis, yielding the corresponding piperidine hydrochloride salt. This reaction is critical for deprotection in synthetic pathways, particularly in pharmaceutical intermediates.

Typical Conditions :

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C.

Example :

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| TFA/DCM (1:1 v/v) | 25°C, 2 h | (R)-3-(4-Bromophenyl)piperidine | >90% | |

| 4M HCl in dioxane | Reflux, 4 h | Piperidine hydrochloride | 85% |

Suzuki-Miyaura Cross-Coupling of the 4-Bromophenyl Group

The bromine atom on the phenyl ring participates in palladium-catalyzed cross-coupling reactions, enabling aryl-aryl or aryl-heteroaryl bond formation.

Catalytic System :

-

Solvents: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF).

Example Reaction :

| Boronic Acid | Catalyst | Base | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 78% | |

| 4-Pyridylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 65% |

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing sulfonyl or carbonyl groups adjacent to the bromine activate the aryl ring for nucleophilic substitution, though this is less common in the absence of strong directing groups.

Reported Reactions :

-

Displacement of bromine with amines or thiols under basic conditions.

Example :

| Nucleophile | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Morpholine | NaH | DMF | 80°C, 12 h | 60% | |

| Thiourea | K₂CO₃ | DMSO | 100°C, 8 h | 45% |

Functionalization via Deprotonation and Alkylation

Post-Deprotection Reactions :

-

Reductive Amination : Reaction with aldehydes/ketones and NaBH₃CN .

-

Acylation : Treatment with acyl chlorides or anhydrides.

Example :

| Electrophile | Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | Pyridine | 25°C, 4 h | 88% | |

| Benzaldehyde | NaBH₃CN | MeOH, 0°C–25°C | 75% |

Scientific Research Applications

Role as an Intermediate in Drug Synthesis

One of the primary applications of tert-butyl (R)-3-(4-bromophenyl)piperidine-1-carboxylate is as an intermediate in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor. Niraparib is particularly effective against tumors with BRCA1 and BRCA2 mutations, making this compound crucial for developing targeted cancer therapies. The synthesis pathway typically involves several chemical transformations that highlight the compound's importance in pharmaceutical manufacturing .

The biological activity of this compound is largely attributed to its role in enhancing the efficacy of DNA damage repair mechanisms. As a PARP inhibitor, Niraparib disrupts the ability of cancer cells to repair DNA, leading to increased cytotoxicity in cells with defective DNA repair pathways. This mechanism is particularly relevant in oncological research, where exploiting vulnerabilities in cancer cell biology can lead to more effective treatments .

Potential Therapeutic Applications

Beyond its established role in synthesizing Niraparib, this compound may have broader applications in drug discovery and development:

- Cancer Therapy : The compound's ability to inhibit DNA repair mechanisms positions it as a candidate for combination therapies with other chemotherapeutic agents.

- Neurological Disorders : Research into related piperidine derivatives suggests potential applications in treating neurological conditions by modulating neurotransmitter systems .

Case Studies and Research Findings

Several studies have documented the effectiveness and safety profiles of compounds related to this compound:

Mechanism of Action

The mechanism of action of tert-butyl ®-3-(4-bromophenyl)piperidine-1-carboxylate is primarily related to its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the bromophenyl group enhances its binding affinity and specificity for certain targets, while the piperidine ring provides structural stability.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

*Similarity scores derived from structural fingerprint comparisons .

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group in tert-butyl 4-[2-(trifluoromethyl)phenyl] derivatives enhances electrophilicity but reduces coupling reactivity compared to bromophenyl .

- Halogen Reactivity : The iodomethyl analogue () undergoes faster nucleophilic substitution than bromophenyl derivatives due to iodine’s lower bond dissociation energy .

Table 2: Physicochemical Comparison

*Predicted using fragment-based methods; bromophenyl derivatives exhibit higher lipophilicity than trifluoromethyl analogues.

Biological Activity

Tert-butyl (R)-3-(4-bromophenyl)piperidine-1-carboxylate is a synthetic compound notable for its role as an intermediate in the pharmaceutical synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. This compound's structure includes a piperidine ring substituted with a tert-butyl group and a 4-bromophenyl moiety, which contribute to its biological activity and potential therapeutic applications.

- Molecular Formula : C15H20BrN O2

- Molecular Weight : Approximately 340.25 g/mol

- Structural Features : The compound features a piperidine ring with specific substituents that enhance its reactivity and biological interactions.

The biological activity of this compound primarily derives from its ability to inhibit PARP enzymes. By inhibiting these enzymes, the compound can lead to increased DNA damage in cancer cells, particularly those with defective DNA repair mechanisms. This mechanism is crucial in enhancing the efficacy of chemotherapy agents, especially for tumors harboring BRCA1 and BRCA2 mutations.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in hypopharyngeal tumor cells (FaDu model), demonstrating better cytotoxicity than traditional chemotherapy agents like bleomycin .

Interaction with Other Biological Targets

Research has also explored the compound's binding affinity to various receptors. For example, structure-activity relationship (SAR) studies indicate that modifications to the piperidine structure can enhance selectivity and potency against specific targets, including G protein-coupled receptors (GPCRs) such as P2Y14 .

Comparative Analysis with Similar Compounds

A comparison of this compound with similar piperidine derivatives reveals unique properties that may confer specific advantages in therapeutic applications:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Niraparib | PARP inhibitor | Effective in BRCA-mutated tumors |

| (S)-tert-butyl 3-(((4-bromophenyl)sulfonyl)oxy)piperidine-1-carboxylate | Sulfonate moiety added | Enhanced PARP inhibition |

| tert-butyl 4-(4-bromophenyl)-piperidine-1-carboxylate | Different substitution pattern | Variable receptor interactions |

Case Studies and Clinical Relevance

The clinical relevance of this compound is underscored by its role in the synthesis of Niraparib. Niraparib has been clinically validated for treating ovarian cancer and other malignancies associated with BRCA mutations. Its effectiveness in increasing DNA damage selectively in cancer cells highlights the importance of this compound as an intermediary in drug development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl (R)-3-(4-bromophenyl)piperidine-1-carboxylate?

- Methodology : Synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps include:

- Coupling reactions : Use coupling agents (e.g., DCC or EDC) to form the carboxylate ester bond under controlled pH and temperature (40–60°C) .

- Chiral resolution : Employ chiral auxiliaries or enzymatic methods to isolate the (R)-enantiomer .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity .

Q. How is the structure and purity of this compound confirmed?

- Characterization techniques :

- NMR spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and substituent positions (e.g., bromophenyl integration at δ 7.2–7.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₁₆H₂₁BrNO₂) .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) to assess enantiomeric excess (>99% for pharmaceutical-grade intermediates) .

Q. What safety precautions are necessary when handling this compound?

- Safety protocols :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents (e.g., peroxides) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric purity?

- Optimization strategies :

- Catalyst screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance stereoselectivity .

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reaction rate and by-product formation .

- In situ monitoring : Use FTIR or LC-MS to track intermediate formation and adjust reaction time/temperature dynamically .

Q. How should conflicting data from NMR and MS analyses be resolved?

- Troubleshooting steps :

- Impurity analysis : Perform LC-MS/MS to identify side products (e.g., de-brominated derivatives or ester hydrolysis by-products) .

- Stereochemical validation : Compare experimental NMR data with computational predictions (DFT calculations) or X-ray crystallography .

- Sample preparation : Ensure thorough drying to eliminate solvent peaks interfering with NMR signals .

Q. What strategies are used to study biological interactions of this compound?

- Experimental approaches :

- Receptor binding assays : Radioligand displacement studies (e.g., using ³H-labeled analogs) to measure affinity for neurological targets (e.g., σ receptors) .

- Enzyme inhibition : Kinetic assays (IC₅₀ determination) with fluorogenic substrates to assess inhibition of acetylcholinesterase or monoamine oxidases .

- In vivo profiling : Administer in rodent models (e.g., Morris water maze for cognitive effects) and analyze plasma stability via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.